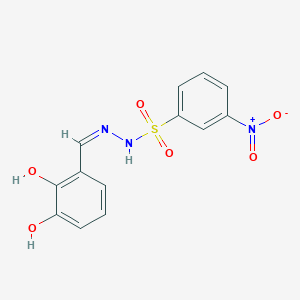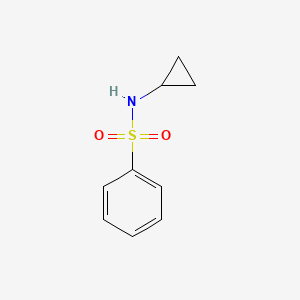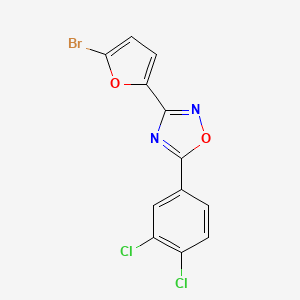
N'-(2,3-dihydroxybenzylidene)-3-nitrobenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,3-dihydroxybenzylidene)-3-nitrobenzenesulfonohydrazide, commonly known as DNSH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNSH is a yellow crystalline powder that has a molecular formula of C13H10N4O6S and a molecular weight of 366.31 g/mol.
科学研究应用
DNSH has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DNSH is in the field of analytical chemistry, where it is used as a reagent for the determination of trace amounts of copper and nickel ions in water samples. DNSH has also been used as a fluorescent probe for the detection of nitric oxide in living cells.
DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. DNSH has also been found to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
作用机制
The mechanism of action of DNSH involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. DNSH has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. DNSH has also been found to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
实验室实验的优点和局限性
One of the major advantages of DNSH is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for the development of anti-cancer drugs. However, DNSH has some limitations for lab experiments. It is a yellow crystalline powder that is not very soluble in water, which makes it difficult to use in aqueous solutions. DNSH is also sensitive to light and air, which can affect its stability.
未来方向
There are several future directions for the study of DNSH. One of the major directions is the development of DNSH-based anti-cancer drugs. DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines, and its selective targeting of cancer cells makes it a promising candidate for the development of anti-cancer drugs.
Another future direction is the study of the mechanism of action of DNSH. Although the mechanism of action of DNSH has been partially elucidated, there is still much to be learned about its interactions with various enzymes and signaling pathways.
Conclusion:
In conclusion, DNSH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DNSH has shown promising results in the field of anti-cancer research, and its selective targeting of cancer cells makes it a promising candidate for the development of anti-cancer drugs.
合成方法
The synthesis of DNSH involves the reaction of 2,3-dihydroxybenzaldehyde with 3-nitrobenzenesulfonylhydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of DNSH obtained by this method is around 60%.
属性
IUPAC Name |
N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S/c17-12-6-1-3-9(13(12)18)8-14-15-23(21,22)11-5-2-4-10(7-11)16(19)20/h1-8,15,17-18H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKHGHYQECPUQO-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2,3-dihydroxyphenyl)methylidene]-3-nitrobenzenesulfonohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B6058947.png)
![2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6058983.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6058988.png)

![3-(4-fluorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059003.png)
![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B6059009.png)
![(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6059012.png)
![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6059027.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide](/img/structure/B6059028.png)